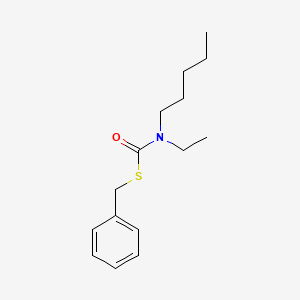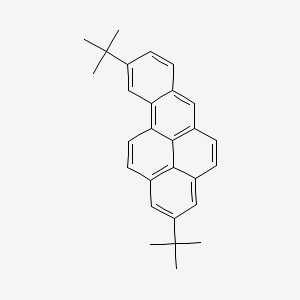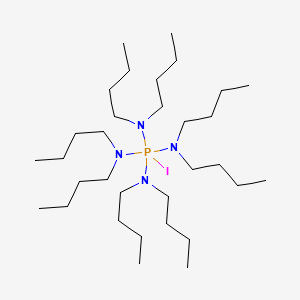
N,N,N',N',N'',N'',N''',N'''-Octabutyl-1-iodo-lambda~5~-phosphanetetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine is a complex organophosphorus compound It is characterized by the presence of multiple butyl groups and an iodine atom attached to a lambda5 phosphorus center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine typically involves the reaction of a phosphorus compound with butyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving phosphorus metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-1-iodo-lambda~5~-phosphanetetramine
- N,N,N’,N’-Tetraethyl-1-iodo-lambda~5~-phosphanetetramine
- N,N,N’,N’-Tetra-n-propyl-1-iodo-lambda~5~-phosphanetetramine
Uniqueness
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine is unique due to its higher number of butyl groups, which can influence its reactivity and interactions with other molecules. This structural difference can result in distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
83978-64-7 |
|---|---|
Molecular Formula |
C32H72IN4P |
Molecular Weight |
670.8 g/mol |
IUPAC Name |
N-butyl-N-[tris(dibutylamino)-iodo-λ5-phosphanyl]butan-1-amine |
InChI |
InChI=1S/C32H72IN4P/c1-9-17-25-34(26-18-10-2)38(33,35(27-19-11-3)28-20-12-4,36(29-21-13-5)30-22-14-6)37(31-23-15-7)32-24-16-8/h9-32H2,1-8H3 |
InChI Key |
UEVBMHCLLLDOJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P(N(CCCC)CCCC)(N(CCCC)CCCC)(N(CCCC)CCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


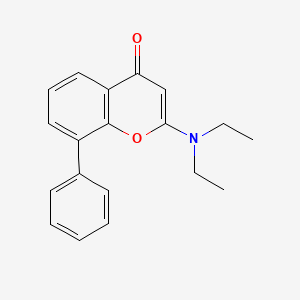
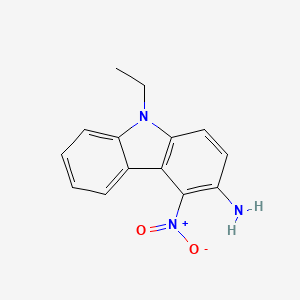
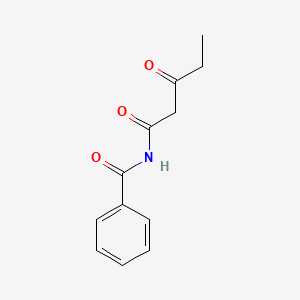

![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
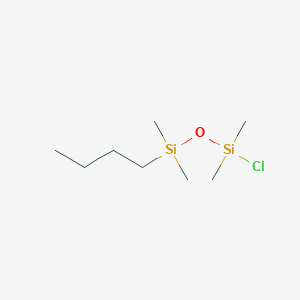
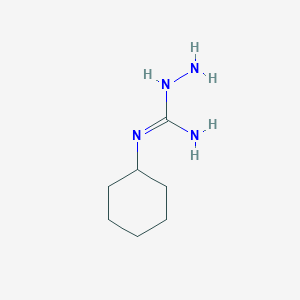

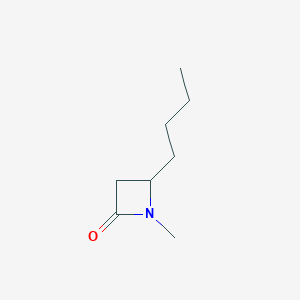
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

